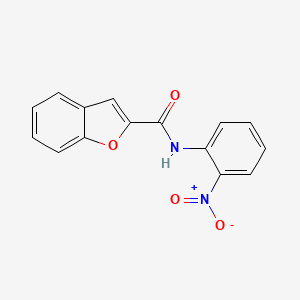
N-(2-furylmethyl)-2-pyrimidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-furylmethyl)-2-pyrimidinamine, also known as FMA, is a small molecule that has been extensively studied for its potential therapeutic applications. FMA belongs to the class of compounds known as nucleoside analogs, which are widely used in the treatment of viral infections and cancer. FMA has been shown to have a unique mechanism of action, which makes it an attractive candidate for further research and development.
Mécanisme D'action
N-(2-furylmethyl)-2-pyrimidinamine exerts its antiviral and anticancer effects by inhibiting the activity of enzymes involved in DNA synthesis. Specifically, this compound is incorporated into the DNA of the virus or cancer cell, where it interferes with the normal functioning of the enzymes responsible for DNA replication. This results in the inhibition of viral replication or cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit the activity of enzymes involved in DNA synthesis, as well as induce apoptosis (programmed cell death) in cancer cells. In vivo studies have shown that this compound can reduce tumor growth in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-furylmethyl)-2-pyrimidinamine has several advantages for use in lab experiments. It is a small molecule that is relatively easy to synthesize and purify. This compound has also been extensively studied, and its mechanism of action is well understood. However, this compound has several limitations as well. It is highly toxic and can be difficult to handle safely. In addition, this compound has not been extensively studied in humans, so its safety and efficacy in humans is not well established.
Orientations Futures
There are several future directions for research on N-(2-furylmethyl)-2-pyrimidinamine. One area of research could focus on developing new synthesis methods for this compound that are more efficient and cost-effective. Another area of research could focus on developing new analogs of this compound that have improved efficacy and safety profiles. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans, and to identify potential drug-drug interactions. Finally, research is needed to determine the potential role of this compound in the treatment of other diseases, such as autoimmune diseases and neurodegenerative disorders.
Méthodes De Synthèse
N-(2-furylmethyl)-2-pyrimidinamine can be synthesized using a variety of methods, including the reaction of 2-aminopyrimidine with 2-furaldehyde in the presence of a reducing agent. The resulting product can be purified using standard chromatographic techniques. The synthesis of this compound has been well documented in the literature, and several modifications to the original method have been reported.
Applications De Recherche Scientifique
N-(2-furylmethyl)-2-pyrimidinamine has been studied extensively for its potential therapeutic applications. It has been shown to have antiviral activity against a wide range of viruses, including herpes simplex virus, cytomegalovirus, and human immunodeficiency virus. This compound has also been shown to have anticancer activity against several types of cancer, including leukemia, lymphoma, and breast cancer.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-3-8(13-6-1)7-12-9-10-4-2-5-11-9/h1-6H,7H2,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYFFVIKDKJLHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoate](/img/structure/B5159862.png)
![1-(4-chloro-3-fluorobenzyl)-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5159865.png)
![4-[3-(1-pyrrolidinylsulfonyl)benzoyl]morpholine](/img/structure/B5159869.png)
![2-{[5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5159886.png)

![rel-(2R,3R)-3-{methyl[3-(3-methylphenoxy)propyl]amino}-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B5159900.png)
![6-chloro-3-[(3-methyl-1-piperidinyl)methyl]-4H-chromen-4-one](/img/structure/B5159906.png)
![4-methoxy-N-(2-[5-(3-nitrophenyl)-2-furyl]-1-{[(4-pyridinylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5159911.png)
![N-[2-hydroxy-3-(1-piperidinyl)propyl]-4-methyl-N-phenylbenzenesulfonamide](/img/structure/B5159917.png)
![5-{3-chloro-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5159929.png)
![2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-[4-(aminosulfonyl)phenyl]acetamide](/img/structure/B5159937.png)
![4-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1-benzyl-2-triazen-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5159945.png)
![8-methoxy-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole methanesulfonate](/img/structure/B5159950.png)
